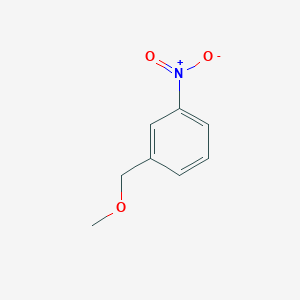

1-(Methoxymethyl)-3-nitrobenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(methoxymethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJFFGQNRWTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxymethyl 3 Nitrobenzene and Its Analogues

Established Synthetic Routes

Traditional methods for the synthesis of 1-(methoxymethyl)-3-nitrobenzene and related compounds often rely on well-established reactions such as nucleophilic substitution and alkylation.

The introduction of a methoxymethyl group onto a nitro-substituted benzene (B151609) ring is commonly achieved through nucleophilic displacement reactions. A primary example of this is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com In the context of this compound, this can be approached by reacting the sodium salt of 3-nitrobenzyl alcohol with a methylating agent.

A key strategy involves the nucleophilic substitution on a benzylic halide. For instance, the synthesis of a related compound, 4-nitro-2-methoxymethyl-chlorobenzene, is accomplished by treating 4-nitro-2-chloromethyl-chlorobenzene with an alkali methoxide (B1231860), such as sodium methoxide, in methanol. google.comgoogle.com This reaction proceeds via a nucleophilic displacement mechanism where the methoxide ion attacks the benzylic carbon, displacing the chloride ion. The nitro group on the aromatic ring activates the benzylic position towards nucleophilic attack.

The general mechanism for the Williamson ether synthesis is an S\textsubscript{N}2 reaction, where the alkoxide nucleophile attacks the carbon atom bearing a leaving group. masterorganicchemistry.comlibretexts.org For this reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.comfrancis-press.com

Table 1: Examples of Nucleophilic Displacement for Methoxymethyl Group Introduction

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-nitro-2-chloromethyl-chlorobenzene | Sodium methoxide/methanol | 4-nitro-2-methoxymethyl-chlorobenzene | google.comgoogle.com |

| 3-nitrobenzyl alcohol | Sodium hydride, Methyl iodide | This compound | chemicalbook.com |

| 2,3-dimethoxy-5-nitrobenzaldehyde | Bu3SnH, HMPA; then NaH, MeI | 2-(Benzyloxy)-1-methoxy-3-(methoxymethyl)-5-nitrobenzene | mdpi.com |

Alkylation of aromatic systems provides another avenue for the synthesis of this compound and its analogues. This can involve the alkylation of a pre-existing functional group on the nitroaromatic ring.

One such strategy is the O-alkylation of a nitro-substituted benzyl (B1604629) alcohol. For example, the synthesis of 2-(benzyloxy)-1-methoxy-3-(methoxymethyl)-5-nitrobenzene involves the O-alkylation of (2-benzyloxy-3-methoxy-5-nitrophenyl)methanol using sodium hydride and methyl iodide in tetrahydrofuran. mdpi.com In this reaction, the sodium hydride acts as a strong base to deprotonate the alcohol, forming an alkoxide which then undergoes nucleophilic attack on the methyl iodide.

Furthermore, N-alkylation of amines with nitrobenzyl alcohols has been demonstrated using nanosized zeolite beta as a catalyst. researchgate.net This reaction proceeds via a tandem process involving the formation of an imine followed by its reduction. While this leads to N-alkylated products, it showcases an alkylation strategy within a nitro-substituted aromatic system. Friedel-Crafts-type alkylation reactions on nitro-substituted aromatic compounds can also be employed, often catalyzed by a peptide. beilstein-journals.org

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for the preparation of aryl ethers and functionalized aromatic compounds, including those with a nitro group. These methods often offer advantages in terms of sustainability and efficiency.

Electrochemical methods are emerging as a green and efficient alternative for the synthesis of aryl ethers. acs.orgchemistryviews.org These methods can operate under mild conditions and often avoid the need for stoichiometric reagents. acs.org An electrochemical approach for the methoxymethylation of alcohols and phenols has been developed, presenting a safe and cost-effective route. researchgate.net

Electrochemical C-O arylation can be performed in flow systems, allowing for the automated synthesis of compound libraries. nih.gov This technique has shown broad functional group tolerance and can be conducted in the absence of a supporting electrolyte by using alternating polarity to prevent electrode passivation. nih.gov For the synthesis of fluoromethyl aryl ethers, a metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids has been reported. chemistryviews.org Although not directly producing methoxymethyl ethers, this highlights the potential of electrochemical methods for creating various aryl ether linkages.

Table 2: Overview of Electrochemical Aryl Ether Synthesis

| Method | Key Features | Substrates | Reference |

|---|---|---|---|

| Anodic Arylation | Can be challenged by overoxidation | Aromatic compounds | acs.org |

| Metal-free Fluorodecarboxylation | Sustainable, metal-free | Aryloxyacetic acids | chemistryviews.org |

| Automated Flow Electrochemistry | High throughput, robust | Aryl halides, alcohols | nih.gov |

| Methoxymethylation | Green, safe, cost-effective | Alcohols, phenols | researchgate.net |

Transition metal-catalyzed reactions are powerful tools for the functionalization of aromatic rings. thieme-connect.com For nitrobenzene (B124822) derivatives, these reactions can enable the introduction of various substituents with high regioselectivity.

Palladium-catalyzed reactions, for instance, are used in the reductive carbonylation of aromatic nitro compounds to synthesize a variety of nitrogen-containing heterocycles. unimi.it While the primary product is not an aryl ether, this demonstrates the utility of transition metals in transforming nitroaromatics. The functionalization often occurs at a position ortho to the nitro group, which directs the reaction.

The nitro group is a versatile functional group that can participate in reductive cyclization reactions to form various heterocyclic structures. researchgate.netscispace.com These reactions often proceed through the reduction of the nitro group to a nitroso or nitrene intermediate, which then undergoes an intramolecular cyclization.

A base-mediated reductive cyclization of ketones tethered to a nitrobenzene moiety has been developed to access the hexahydro-2,6-methano-1-benzazocine ring system. acs.org This strategy has been explored with several substituted nitrobenzenes, achieving good yields. acs.org Theoretical studies suggest that the reductive cyclization of nitroaromatics can proceed through a 6-pi-electron 5-atom electrocyclization of an intermediate nitroso species to form a nitronate. researchgate.net

Furthermore, palladium- and ruthenium-catalyzed reductive cyclizations of substituted nitro compounds using formate (B1220265) esters as a carbon monoxide source have been shown to be effective for the synthesis of indoles and other heterocycles. unimi.it

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| 1-Chloro-3-iodo-5-methyl-2-nitrobenzene | |

| 1-Chloro-3-methoxy-5-methylbenzene | |

| 2,3,4-trimetoxyacetophenone | |

| 2,3-dimethoxy-6-nitrobenzaldehyde | |

| 2,3-dimethoxybenzaldehyde | |

| 2-amino-1-(methoxymethyl)-4-nitrobenzene | |

| 2-Benzyloxy-1-methoxy-3-(methoxymethyl)-5-nitrobenzene | |

| 2-Benzyloxy-3-methoxy-5-nitrophenyl)methanol | |

| 2-Chloro-1-(formylmethyl)-4-nitrobenzene | |

| 2-Chloro-1-(methoxymethyl)-4-aminobenzene | |

| 2-Chloro-1-(methoxymethyl)-4-nitrobenzene | |

| 2-thio-1-(methoxymethyl)-4-nitrobenzene | |

| 3,4-dihydro-2H-1,4-benzoxazines | |

| 3-nitrobenzyl alcohol | |

| 4-nitro-2-chloromethyl-chlorobenzene | |

| 4-nitro-2-methoxymethyl-chlorobenzene | |

| Aniline | |

| Aspernomine | |

| Benzylamine | |

| Diaryl ethers | |

| Diethyl ether | |

| Dimethyl sulfoxide | |

| Fluoromethyl aryl ethers | |

| Hexamethylphosphoric triamide | |

| Indoles | |

| Methanol | |

| Methyl iodide | |

| N-(4-nitrobenzylidene)aniline | |

| N-heterocycles | |

| o-xylene | |

| Phenols | |

| Quinol | |

| Quinone ethers | |

| Sodium hydride | |

| Sodium methoxide | |

| Tetraethylammonium bromide | |

| Tetrahydrofuran | |

| Toluene (B28343) | |

| Triethylamine pentahydrofluoride |

Green Chemistry Principles in the Synthesis of Nitroaromatic Compounds

The application of green chemistry principles to the synthesis of nitroaromatic compounds aims to reduce the environmental impact of these chemical processes. This involves the use of alternative solvents, innovative catalytic systems, and energy-efficient reaction protocols to enhance sustainability.

Solvent-Free and Alternative Solvent Systems for Reaction Optimization

A key aspect of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Research has demonstrated the feasibility of performing nitration and other reactions for synthesizing nitroaromatic compounds under solvent-free conditions or in alternative, more environmentally benign solvent systems.

Solvent-Free Approaches:

Solvent-free reactions, often conducted through simple mixing or grinding (mechanochemistry), offer significant advantages by minimizing waste and simplifying product isolation. rsc.org For instance, a catalyst-free and solvent-free protocol for the Michael addition of amines and thiols to nitroolefins has been developed, providing quantitative yields within minutes at room temperature. rsc.org Another study demonstrated the solvent-free condensation of phenylacetonitriles with 4-unsubstituted nitroaromatic compounds using KF/nano-γ-Al2O3 as a catalyst under high-speed vibration milling, resulting in good to excellent yields in short reaction times. rsc.org Additionally, a mild and simple method for the solvent-free nitration of toluene has been investigated using solid acid catalysts and air treated with a corona discharge generator as the nitrating agent at ambient temperature and pressure. nih.gov

Alternative Solvent Systems:

The use of alternative solvents is another crucial strategy for greening the synthesis of nitroaromatic compounds. These solvents are chosen for their low toxicity, biodegradability, and recyclability.

Deep Eutectic Solvents (DES): These solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining attention due to their low cost, low volatility, and biodegradability. An efficient sonochemical protocol for the nitration of aromatic compounds has been described using a sulfuric acid-functionalized silica-based core/shell magnetic nanocomposite as a catalyst in a deep eutectic solvent based on choline (B1196258) chloride and urea. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and possess unique properties such as low vapor pressure and high thermal stability. They have been explored as alternative solvents for various reactions. For example, nitro-functionalized imidazolium (B1220033) salts have been shown to be effective replacements for the volatile and toxic solvent nitromethane (B149229) in several organic reactions. researchgate.netdntb.gov.ua

Water: As the most abundant and environmentally benign solvent, water is an ideal medium for chemical reactions. The development of water-tolerant catalysts and reaction conditions is a key area of research. For instance, the reduction of nitroaromatics to amines has been successfully carried out using a chitosan-supported bimetallic Pd/Co nanoparticle catalyst in water at room temperature. irost.ir

Supercritical Fluids: Supercritical fluids, such as carbon dioxide, offer a green alternative to traditional organic solvents due to their non-toxic and non-flammable nature.

The following table summarizes some examples of alternative solvent systems used in the synthesis of nitroaromatic compounds and their analogs.

| Solvent System | Reaction Type | Catalyst | Key Advantages |

| Deep Eutectic Solvent (Choline chloride/Urea) | Nitration of aromatic compounds | Sulfuric acid-functionalized silica-based core/shell magnetic nanocomposite | Eco-friendly, recyclable media, room temperature reaction. nih.gov |

| Ionic Liquids (Nitro-functionalized imidazolium salts) | Trimethylsilylation, Ring-opening reactions, Oxidative coupling | Copper-mediated (for oxidative coupling) | Replaces volatile and toxic nitromethane, catalyst is recoverable and reusable. researchgate.netdntb.gov.ua |

| Water | Reduction of nitroaromatics to amines | Chitosan supported bimetallic Pd/Co nanoparticles | Green solvent, mild reaction conditions, recyclable catalyst. irost.ir |

Catalytic Approaches, including Biocatalysis and Heterogeneous Catalysis

Catalysis plays a pivotal role in the development of green synthetic methodologies by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Heterogeneous Catalysis:

Heterogeneous catalysts are in a different phase from the reactants and are easily separated from the reaction mixture, facilitating their reuse and reducing waste. frontiersin.org Numerous heterogeneous catalytic systems have been developed for the synthesis and transformation of nitroaromatic compounds.

Supported Metal Nanoparticles: Nanoparticles of metals like palladium, platinum, gold, and nickel supported on materials such as carbon, silica (B1680970), or metal oxides are effective catalysts for hydrogenation reactions. frontiersin.orgnih.gov For example, a pyrolytically activated dinuclear Ni(II)-Ce(III) diimine complex supported on SiO2 pellets has been used for the hydrogenation of nitroarenes to amines. nih.gov Similarly, a silver/microporous carbon (Ag@MC) nanocomposite, synthesized from cherry tree gum, has shown high catalytic activity for the reduction of nitroaromatic derivatives under solvent-free and microwave-assisted conditions. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials with high surface areas and tunable properties, making them promising catalyst supports. An Ir/Zr-MOF nanocompound has been shown to be an active, selective, and recyclable catalyst for the direct reductive amination of benzaldehyde (B42025) with nitrobenzene. mdpi.com

Functionalized Mesoporous Silica: Mesoporous silica functionalized with acidic groups can act as a solid acid catalyst. An arenesulfonic acid-functionalized mesoporous silica decorated with titania has been used for the one-pot photocatalytic synthesis of quinolines from nitroaromatic compounds and alcohols. acs.org

The table below provides examples of heterogeneous catalysts used in the synthesis and transformation of nitroaromatic compounds.

| Catalyst | Support Material | Reaction Type | Key Findings |

| Ni(II)-Ce(III) diimine complex | SiO2 pellets | Hydrogenation of nitroarenes | Complete substrate conversion at 60 °C with 2.0 mol% catalyst loading. nih.gov |

| Silver nanoparticles | Microporous carbon (from cherry tree gum) | Reduction of nitroaromatics | Over 90% yield within 5 minutes under microwave-assisted, solvent-free conditions. nih.gov |

| Ir Nanoparticles | N-doped carbon | Reductive amination of aldehydes with nitroaromatics | Excellent yields (93%–99%) at 80 °C under 20 bar H2. mdpi.com |

| Arenesulfonic acid | Mesoporous silica with titania | Photocatalytic synthesis of quinolines | Efficient one-pot conversion of nitroaromatic compounds. acs.org |

Biocatalysis:

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity and operates under mild, environmentally friendly conditions. researchgate.net

Nitroreductases (NRs): These enzymes catalyze the reduction of nitroaromatic compounds to the corresponding arylamines. researchgate.net A nitroreductase from Bacillus tequilensis (BtNR) has been used for the biocatalytic reduction of various nitroaromatic compounds to pharmaceutically relevant arylamines. researchgate.net Another study utilized a novel nitroreductase, BaNTR1, for the synthesis of phenylhydroxylamines from nitroaromatic hydrocarbons with 100% conversion and >99% selectivity. mdpi.com

Hydrogenases: These enzymes can utilize molecular hydrogen as a reductant. A carbon black-supported NiFe hydrogenase has been developed as a catalyst for the hydrogenation of aromatic nitro compounds to amines at atmospheric pressure without the need for a co-catalyst or cofactor. chemrxiv.org

Combined Metal and Biocatalyst Systems: Combining the activity of metal catalysts and biocatalysts can lead to novel synthetic routes. A continuous reaction system has been described where nitrobenzene is first reduced to hydroxylaminobenzene using zinc, followed by an enzymatic rearrangement to ortho-aminophenol catalyzed by an immobilized hydroxylaminobenzene mutase. rsc.org

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and higher product yields compared to conventional heating methods. milestonesrl.com

The reduction of hazardous nitroaromatic compounds using a silver/microporous carbon (Ag@MC) nanocomposite under microwave-assisted, solvent-free conditions achieved yields higher than 90% in just 5 minutes. nih.gov

The synthesis of N-unsubstituted pyrroles has been achieved under microwave irradiation. chim.it

Two novel oxo-rhenium complexes have been used for the microwave-assisted reduction of aromatic nitro compounds in the presence of phenylsilane, resulting in short reaction times. researchgate.net

Ultrasound-Assisted Synthesis:

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates and yields.

An efficient sonochemical protocol for the nitration of aromatic compounds was developed using a catalytic amount of a sulfuric acid-functionalized silica-based core/shell magnetic nanocomposite at room temperature in a deep eutectic solvent. nih.gov

The reduction of nitroaromatics to anilines has been achieved using gallium metal as a reducing agent under aerobic conditions with short reaction times (10-60 minutes) assisted by ultrasound. researcher.life

The reduction of nitroaromatics for the synthesis of N-phenylhydroxylamine has been accomplished using zinc and formamide (B127407) under ambient conditions with ultrasound assistance, achieving a 91% yield within 40 minutes. mdpi.com

The synthesis of an amide-functionalized metal-organic framework for sensing nitroaromatic compounds was achieved via an ultrasonic method at room temperature. researchgate.net

The following table highlights examples of microwave and ultrasound-assisted synthetic protocols for nitroaromatic compounds.

| Energy Source | Reaction Type | Catalyst/Reagent | Key Advantages |

| Microwave | Reduction of nitroaromatics | Silver/microporous carbon (Ag@MC) nanocomposite | >90% yield in 5 minutes, solvent-free. nih.gov |

| Microwave | Reduction of nitroaromatics | Oxo-rhenium complexes/phenylsilane | Short reaction times. researchgate.net |

| Ultrasound | Nitration of aromatic compounds | Sulfuric acid-functionalized silica-based core/shell magnetic nanocomposite | Environmentally friendly, room temperature, recyclable media. nih.gov |

| Ultrasound | Reduction of nitroaromatics to anilines | Gallium metal | Rapid reaction (10-60 min), aerobic conditions. researcher.life |

| Ultrasound | Reduction of nitroaromatics to N-phenylhydroxylamine | Zinc/formamide | 91% yield in 40 minutes, ambient conditions. mdpi.com |

Exploration of Reaction Mechanisms and Transformations

Photochemical Transformations

The interaction of light with nitroaromatic compounds such as 1-(methoxymethyl)-3-nitrobenzene can induce a variety of complex chemical changes. These transformations are underpinned by the unique electronic structure of the nitro group and its influence on the aromatic system.

Nitrobenzyl compounds are a cornerstone in the development of photoremovable protecting groups (PPGs), which allow for the controlled release of a protected functional group upon irradiation with light. wikipedia.org The most common PPGs are based on the o-nitrobenzyl moiety. The mechanism for the photoremoval of a 2-nitrobenzyl ester involves the initial excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. wikipedia.orgthieme-connect.de This forms an aci-nitro intermediate, which then undergoes rearrangement to release the protected group and form a o-nitrosobenzaldehyde byproduct. nih.gov

While the ortho isomers are most common, meta and para substituted nitrobenzyl compounds also exhibit photochemical reactivity. thieme-connect.de The presence of substituents on the aromatic ring, such as the methoxymethyl group in this compound, can influence the efficiency and pathway of these photoreactions. rsc.org For instance, the photodeprotection of 3-nitrophenyloxycarbonyl amino acids has been shown to be efficient. thieme-connect.de However, a significant challenge with nitrobenzyl-based PPGs is the formation of byproducts, like nitroso compounds, which can absorb light and interfere with the photolysis process. thieme-connect.de

A recently discovered photoreaction involves the interaction of nitrobenzene (B124822) derivatives with alkyl thiols to produce sulfonamides. tandfonline.comtandfonline.com The proposed mechanism suggests that the photo-excited nitrobenzene in a biradical-like triplet state abstracts a hydrogen atom from the thiol. tandfonline.comtandfonline.com The resulting thiyl radical then couples with the nitrogen atom of the nitro group, followed by the transfer of the two oxygen atoms to the sulfur atom to form the sulfonamide. tandfonline.comtandfonline.com

| Reaction Type | Key Intermediate | Primary Product | Key Byproduct | Reference |

|---|---|---|---|---|

| Photoremovable Protecting Group (o-nitrobenzyl) | aci-nitro intermediate | Released protected group | o-nitrosobenzaldehyde | thieme-connect.denih.gov |

| Reaction with Alkyl Thiols | Thiyl radical | Sulfonamide | Aniline derivatives | tandfonline.comtandfonline.com |

Nitroaromatic compounds possess unique photoinduced pathways due to the presence of oxygen-centered non-bonding orbitals. rsc.orgkaust.edu.sa Upon absorption of UV light, these molecules can undergo very rapid intersystem crossing from the singlet excited state to the triplet manifold, a process that occurs on a sub-picosecond timescale. rsc.orgkaust.edu.sa This efficient coupling between singlet and triplet states is a defining characteristic of their photochemistry. rsc.orgkaust.edu.sa

The excited state dynamics are influenced by factors such as the substitution pattern on the aromatic ring and the solvent. rsc.orgkaust.edu.sa For nitrobenzene and its derivatives, the initial energy redistribution dynamics within the singlet and triplet manifolds appear to be driven by motions primarily localized on the NO2 group. hw.ac.uk Theoretical models suggest that after excitation, the molecule can evolve along a triplet potential energy surface, which can lead to the dissociation of the C–NO2 bond, potentially releasing NO2. acs.org

Another significant photoreaction is the release of nitric oxide (NO). rsc.orgkaust.edu.sanih.gov The generally accepted mechanism involves the photoisomerization of the nitro group to a nitrite (B80452) group, which then dissociates to form NO. aip.org This process is thought to proceed through the formation of an oxaziridine-like intermediate. aip.org The efficiency of NO photorelease is sensitive to the molecular structure, with factors like the presence of ortho-methyl groups and the extent of π-conjugation playing a crucial role. nih.govaip.org While this compound lacks an ortho-substituent, the electronic effects of the methoxymethyl group would still influence the excited state properties and subsequent reactivity. rsc.orgresearchgate.net

| Process | Timescale | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Intersystem Crossing | Sub-picosecond | Strong singlet-triplet coupling | Population of triplet states | rsc.orgkaust.edu.sa |

| NO Photorelease | Varies | Photoisomerization to nitrite | Formation of nitric oxide | nih.govaip.org |

| NO2 Photorelease | Varies | C-NO2 bond dissociation on triplet surface | Formation of nitrogen dioxide | acs.org |

Electrochemical Reactivity

The electrochemical behavior of nitroaromatic compounds is characterized by the reductive transformations of the nitro group. These processes are of great interest for synthetic chemistry and for understanding the environmental fate of these compounds.

The electrochemical reduction of nitroaromatic compounds like this compound is a stepwise process. uchile.cl The initial step is a one-electron reduction to form a nitro radical anion. uchile.clbohrium.com This radical anion can be stable under certain conditions, and its formation can be observed using techniques like cyclic voltammetry. uchile.cl

The specific products obtained can be controlled by factors such as the electrode potential, pH, and the solvent system. acs.orgmpg.dersc.org For example, in some cases, the intermediate nitroso and hydroxylamine (B1172632) species can condense to form azoxy or azo compounds. rsc.orgnih.gov The reduction potentials are also influenced by the substituents on the aromatic ring. researchgate.net

| Step | Product | Number of Electrons Transferred (Overall) | Reference |

|---|---|---|---|

| 1 | Nitro Radical Anion (Ar-NO2•−) | 1 | uchile.cl |

| 2 | Nitroso Derivative (Ar-NO) | 2 | acs.org |

| 3 | Hydroxylamine (Ar-NHOH) | 4 | acs.orgresearchgate.net |

| 4 | Amine (Ar-NH2) | 6 | researchgate.net |

Electrosynthesis offers a green and highly tunable method for the reduction of nitro compounds, avoiding the need for chemical reducing agents. acs.orgmpg.de By controlling the applied potential, it is possible to selectively synthesize different products from the same nitroaromatic starting material. nih.gov For instance, careful control of the cathode potential can lead to the selective formation of azoxy, azo, or amino compounds. nih.govoup.com

The choice of electrode material is also crucial. taylorfrancis.com For example, Raney nickel and Devarda copper electrodes have been used for the efficient reduction of aliphatic nitro compounds to amines in neutral or basic media. taylorfrancis.com The electrochemical approach can also be used to promote other types of reactions, such as nucleophilic aromatic substitution. acs.orgrsc.org

Furthermore, electrosynthesis can be applied to the nitration of aromatic compounds by using nitrite as a safe nitro source. nih.gov The electrochemical oxidation of nitrite generates NO2, which can then nitrate (B79036) various aromatic substrates. nih.gov

Nucleophilic Aromatic Substitution (SNA r) Pathways of Nitropyridines

While this compound is a benzene (B151609) derivative, the principles of Nucleophilic Aromatic Substitution (SNAr) are highly relevant to nitroaromatic compounds in general. Nitropyridines serve as excellent models for understanding these reactions.

In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. acs.org

In the case of nitropyridines, the nitrogen atom in the ring also acts as an electron-withdrawing group, further activating the ring towards nucleophilic attack, especially at the ortho and para positions. wikipedia.org Studies on the reactions of chloronitropyridines with amines have shown that the rate of nucleophilic attack is a key factor. unilag.edu.ng The reaction mechanism can involve rate-limiting deprotonation of the initially formed zwitterionic intermediate, particularly when a less reactive leaving group like phenoxy is present. unilag.edu.ng

Vicarious Nucleophilic Substitution (VNS) is a related process for the C-H functionalization of electrophilic aromatics like nitropyridines. acs.orgnih.gov This reaction involves the addition of a carbanion that carries a leaving group to the aromatic ring, followed by a base-induced elimination to afford the alkylated product. acs.org

Pericyclic Reactions and Stereoselectivity in Related Systems

Pericyclic reactions are a class of concerted chemical reactions that proceed through a single, cyclic transition state. These reactions are characterized by the continuous reorganization of bonding electrons and are often highly stereospecific. While specific pericyclic reactions involving this compound are not extensively documented in dedicated studies, its structural motifs—a substituted nitroaromatic ring—are found in a variety of related systems that do undergo such transformations. The principles governing these reactions provide a framework for understanding the potential reactivity of this compound. The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and cheletropic reactions. udel.edu

Cycloadditions are pericyclic reactions in which two or more molecules combine to form a new ring, involving the formation of at least two new sigma bonds. udel.edu The Diels-Alder reaction, a [4+2] cycloaddition, is the most prominent example. wikipedia.org

Diels-Alder Reactions of Nitroaromatic Systems

The electron-withdrawing nature of the nitro group can activate an aromatic system to participate as the 2π-electron component (dienophile) in a polar or inverse-electron-demand Diels-Alder reaction. conicet.gov.armasterorganicchemistry.com In this context, the nitro-substituted ring system reacts with an electron-rich 4π-electron component (a conjugated diene).

Research has shown that various aromatic nitro-compounds can serve as electrophiles in cycloaddition reactions. conicet.gov.ar For instance, nitro-substituted heterocycles like nitropyrroles and nitrofurans react with nucleophilic dienes. The addition of the diene typically occurs selectively at the nitro-substituted double bond of the aromatic ring. conicet.gov.ar In some cases, the initial cycloadduct undergoes further transformation, such as the elimination of the nitro group as nitrous acid, to yield a new aromatic product. conicet.gov.ar

A notable variant is the hetero-Diels-Alder reaction. Nitroso compounds (R-N=O) are effective dienophiles that react with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine rings. beilstein-journals.org This is relevant to nitroarenes, as they can be reduced in situ to nitrosoarenes, which then undergo a [4+2] cycloaddition. A method for the photoinduced reductive [4+2] cycloaddition of nitroarenes involves their conversion to nitroso intermediates via hydrogen atom abstraction, followed by a nitroso Diels-Alder reaction. acs.org The regioselectivity of these reactions is influenced by the electronic properties of both the diene and the dienophile, with the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the nitroso species being key factors. beilstein-journals.org

| Diene | Nitroaromatic Dienophile/Precursor | Conditions | Product Type | Stereoselectivity/Regioselectivity | Ref. |

| Isoprene | 1-Tosyl-3-nitropyrrole | Conventional Heating | Mixture of indoles and dihydroindoles | Selective addition to the nitro-substituted double bond | conicet.gov.ar |

| Danishefsky's diene | Methyl 5-nitrofuran-3-carboxylate | Not specified | Aromatic cycloadduct (after elimination) | Site and regioselective; only 1:1 adducts formed | conicet.gov.ar |

| Various Dienes | Generic Nitroarenes | Photo-irradiation, H-atom donor | 3,6-Dihydro-1,2-oxazines | Reaction proceeds via a nitroso intermediate | acs.org |

| Pyrrolidine-substituted dienes | Acylnitroso Dienophiles | Not specified | Hetero-Diels-Alder products | Excellent stereoselectivity (de >98%) | beilstein-journals.org |

An electrocyclic reaction is a reversible, intramolecular pericyclic process where a conjugated π-system undergoes cyclization to form a ring by converting a π-bond into a σ-bond, or the reverse ring-opening process occurs. libretexts.orglibretexts.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules and depends on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). udel.edumasterorganicchemistry.com

4n π-electron systems (e.g., 1,3-butadiene (B125203) ⇌ cyclobutene): undergo conrotatory motion (orbitals rotate in the same direction) under thermal conditions and disrotatory motion (orbitals rotate in opposite directions) under photochemical conditions. libretexts.orgmasterorganicchemistry.com

(4n+2) π-electron systems (e.g., 1,3,5-hexatriene (B1211904) ⇌ 1,3-cyclohexadiene): undergo disrotatory motion under thermal conditions and conrotatory motion under photochemical conditions. libretexts.org

While direct electrocyclic reactions of this compound are not a focal point of research, related aromatic systems can be involved in reaction cascades that include electrocyclic steps. For example, rhodium(II)-catalyzed C(sp³)–H functionalization of substituted aryl derivatives can proceed through a cascade involving cyclobutene (B1205218) formation and its subsequent electrocyclic ring-opening to a 1,3-diene. acs.org

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a conjugated π-system to a new position. fiveable.menumberanalytics.com These reactions are classified by an [i,j] notation, where i and j represent the number of atoms over which the σ-bond migrates on each fragment. numberanalytics.com

Common examples include:

nih.govnih.gov Sigmatropic Rearrangements : The Cope rearrangement (in 1,5-dienes) and the Claisen rearrangement (in allyl vinyl ethers or allyl phenyl ethers) are classic examples. numberanalytics.comlibretexts.org The Claisen rearrangement of an allyl aryl ether proceeds through a cyclic, six-membered transition state to form an intermediate that subsequently tautomerizes to a phenol. libretexts.org

conicet.gov.arurbanpro.com Sigmatropic Rearrangements : These often involve the shift of a hydrogen atom across a pentadienyl system. Such shifts are common in cyclopentadiene (B3395910) derivatives at room temperature. libretexts.org

High-boiling aromatic solvents like nitrobenzene are sometimes used for thermal sigmatropic rearrangements that require high temperatures. core.ac.uk Although the solvent does not participate directly in the pericyclic reaction, its presence facilitates the transformation.

Cheletropic reactions are a subclass of cycloadditions where both new σ-bonds are formed to the same atom in one of the reagents. wikipedia.org A well-known example is the addition of a carbene to an alkene to form a cyclopropane. wikipedia.org

Recent mechanistic studies on the reductive C-N coupling of nitroaromatics have identified a cheletropic step. nih.govnih.govacs.org In the P(III)/P(V)=O-catalyzed reaction, the initial deoxygenation of the nitroarene to a nitrosoarene is proposed to proceed via a rate-determining (3+1) cheletropic addition. In this step, a phosphine (B1218219) catalyst adds to the N=O moiety of the nitro group. nih.govnih.gov Density Functional Theory (DFT) calculations support a two-stage deoxygenation sequence where this cheletropic addition is the critical first event. nih.gov

Computational Chemistry Investigations

Quantum Chemical Methods and Basis Set Selection for Molecular Modeling

The theoretical study of nitrobenzene (B124822) derivatives frequently employs Density Functional Theory (DFT), a computational method that calculates the electronic structure of many-body systems. unpatti.ac.id DFT has proven effective for investigating the structural properties of molecules like solid nitrobenzene. unpatti.ac.id Among the various functionals available within DFT, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly selected for its balance of accuracy and computational efficiency in describing organic molecules. unpatti.ac.idresearchgate.netmdpi.com For instance, DFT calculations with B3LYP have been successfully used to study nitroaniline derivatives and pyrazole (B372694) derivatives containing a nitrophenyl group. researchgate.netsmolecule.com

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is critical for the accuracy of the calculations. Selections range from smaller sets like 3-21G(d) to more extensive and flexible ones. unpatti.ac.id Larger basis sets, such as 6-311G(d,p) and 6-311++G(d,p), which include polarization and diffuse functions, are often used for more precise geometry optimization and property calculations. researchgate.netmdpi.comrsc.orgrsc.org The CAM-B3LYP functional, a long-range corrected hybrid, is particularly useful for calculations involving charge transfer excitations, such as in UV-vis spectra analysis. researchgate.netsmolecule.com The selection of a specific functional and basis set combination, like B3LYP/6-311++G(d,p), is a common practice for optimizing molecular geometries and performing subsequent electronic analyses. mdpi.comrsc.orgresearchgate.net

| Method/Basis Set | Typical Application | Reference Example |

|---|---|---|

| B3LYP/3-21G(d) | Initial geometry optimization and basic electronic structure. | Used for calculations on nitrobenzene and its derivatives. unpatti.ac.id |

| B3LYP/6-31G(d,p) | Standard for geometry and polarizability calculations. | Applied to study the molecular polarizability of nitroaniline derivatives. smolecule.com |

| B3LYP/6-311++G(d,p) | High-accuracy geometry optimization, vibrational frequencies, and electronic properties. | Utilized for optimizing pyrimidine (B1678525) derivatives and pyrazole compounds. mdpi.comrsc.org |

| CAM-B3LYP/6-311+G(d,p) | Calculation of charge-transfer excitations and UV-vis spectra. | Employed for Frontier Molecular Orbital analysis in a nitroaniline derivative. smolecule.com |

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For 1-(Methoxymethyl)-3-nitrobenzene, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. In analogous nitroaromatic compounds, the nitro group tends to be coplanar or nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization. For instance, in 1-chloro-2-methyl-4-nitrobenzene, the dihedral angle between the nitro group and the aromatic ring is a mere 6.2°.

The methoxymethyl group (–CH₂–O–CH₃) has rotational freedom around the C(aryl)-C(methylene) and C(methylene)-O bonds. Conformational analysis would explore these rotations to identify the most stable conformer, which is typically the one that minimizes steric hindrance. Computational studies on related 4-substituted-1-(methoxymethyl)benzenes have shed light on the dynamics of the methoxymethyl group. The final optimized geometry represents a balance between the electronic effects of the electron-withdrawing nitro group and the electron-donating-by-resonance methoxymethyl group, as well as steric interactions.

| Parameter | Description | Typical Value (from related compounds) | Reference |

|---|---|---|---|

| C-C (aromatic) | Bond length within the benzene ring. | ~1.39 Å | General |

| C-N (nitro) | Bond length between the aromatic carbon and the nitro group nitrogen. | ~1.47 Å | General |

| N-O (nitro) | Bond length within the nitro group. | ~1.22 Å | General |

| C-C (methoxymethyl) | Bond length between the aromatic carbon and the methylene (B1212753) carbon. | ~1.51 Å | General |

| C-O (ether) | Bond length of the ether linkage in the methoxymethyl group. | ~1.43 Å | General |

| C-N-O | Bond angle within the nitro group. | ~118° | General |

| C-C-N | Bond angle between the ring and the nitro group. | ~120° | General |

| Dihedral Angle (Ring-NO₂) | Twist of the nitro group relative to the benzene ring plane. | Near 0° to 10° |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org For this compound, the HOMO is expected to be distributed over the electron-rich benzene ring and the methoxymethyl group, which acts as an electron-donating group. Conversely, the LUMO is anticipated to be localized predominantly on the electron-withdrawing nitrobenzene moiety. smolecule.comuwosh.edu

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding, lone pairs, and intramolecular delocalization effects. faccts.de It is particularly effective for quantifying intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. bohrium.com In this compound, significant ICT is expected from the electron-donating methoxymethyl group and the π-system of the benzene ring to the strongly electron-withdrawing nitro group.

This charge transfer is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. faccts.de For this molecule, strong interactions would likely be observed between the lone pair orbitals of the ether oxygen and the π* antibonding orbitals of the benzene ring, as well as from the π orbitals of the ring to the π* antibonding orbitals of the N-O bonds in the nitro group. These interactions stabilize the molecule and are fundamental to its electronic character and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors indicating different charge regions. For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the nitro group. These regions are susceptible to electrophilic attack.

Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the benzene ring and the methoxymethyl group, indicating sites prone to nucleophilic attack. researchgate.netbohrium.com The MEP map provides a clear, visual guide to the molecule's charge distribution and its likely points of interaction with other chemical species.

The Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are advanced topological analyses used to visualize and understand chemical bonding. researchgate.net ELF provides a measure of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would map out the C-C, C-H, C-N, N-O, and C-O covalent bonds, as well as the lone pairs on the oxygen atoms.

Spectroscopic Property Predictions and Validation

Theoretical predictions of spectroscopic properties are a cornerstone of computational chemistry, allowing for the interpretation of experimental spectra and the understanding of molecular electronic structure.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic oscillations of a molecule's chemical bonds. Density Functional Theory (DFT) calculations are a standard method for predicting these vibrational frequencies with a high degree of accuracy. Typically, calculations are performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain the optimized molecular geometry and corresponding harmonic vibrational frequencies. nih.govresearchgate.net

To unequivocally assign each calculated frequency to a specific molecular motion, a Potential Energy Distribution (PED) analysis is conducted. nih.govresearchgate.net PED quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional rotation) to a given normal mode of vibration. This allows for a detailed understanding of the coupling between different vibrational modes.

For this compound, the vibrational spectrum is characterized by distinct modes associated with its functional groups. Key vibrations include the asymmetric and symmetric stretching of the nitro (NO₂) group, typically observed in the regions of 1570–1500 cm⁻¹ and 1370–1300 cm⁻¹, respectively. researchgate.net Other significant vibrations include the stretching of the aromatic C-H bonds, the aliphatic C-H bonds of the methoxymethyl group, the C-O-C ether linkage, and various C-C stretching and bending modes within the benzene ring.

Table 1: Illustrative Theoretical Vibrational Frequencies and PED Assignments for this compound Note: This table is a representation of expected results based on typical values for similar functional groups. Exact values require specific calculations for the title compound.

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Assignment |

|---|---|---|

| ~3100 | ν(C-H) | Aromatic C-H stretch |

| ~2950 | ν_as(CH₃) | Asymmetric methyl C-H stretch |

| ~2850 | ν_s(CH₂) | Symmetric methylene C-H stretch |

| ~1530 | ν_as(NO₂) | Asymmetric NO₂ stretch |

| ~1450 | δ(CH₂) | Methylene scissoring |

| ~1350 | ν_s(NO₂) | Symmetric NO₂ stretch |

| ~1250 | ν_as(C-O-C) | Asymmetric C-O-C ether stretch |

| ~1050 | ν_s(C-O-C) | Symmetric C-O-C ether stretch |

| ~880 | γ(C-H) | Aromatic C-H out-of-plane bend |

| ~730 | δ(NO₂) | NO₂ scissoring |

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the electronic excited states of molecules. electronicsandbooks.comscience.gov It is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Visible spectroscopy, and the oscillator strengths (f), which relate to the intensity of the absorption bands. science.gov Studies on substituted nitrobenzenes often employ hybrid functionals like PBE0, which can provide accurate predictions, although charge-transfer excitations can sometimes pose a challenge for standard functionals. electronicsandbooks.comresearchgate.net

The electronic transitions in this compound are expected to involve promotions of electrons between molecular orbitals, primarily of π → π* and n → π* character. The nitro group, being a strong electron-withdrawing group, and the methoxy (B1213986) group, a weak electron-donating group, influence the energies of the frontier molecular orbitals (HOMO and LUMO). This can lead to intramolecular charge-transfer (ICT) transitions, where electron density moves from the methoxy-substituted ring to the nitro group upon photoexcitation. acs.org

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound Note: This table is illustrative. The values are representative of transitions seen in similar nitroaromatic compounds.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₁ | ~3.80 | ~326 | 0.005 | n → π* (NO₂) |

| S₂ | ~4.45 | ~279 | 0.250 | π → π* (aromatic ring) |

| S₃ | ~4.90 | ~253 | 0.180 | π → π* (Intramolecular Charge Transfer) |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface and Atoms in Molecules (AIM) Theory)

Understanding the non-covalent interactions that dictate how molecules arrange themselves in the solid state is crucial for predicting crystal structure and material properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. researchgate.netacs.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, often corresponding to hydrogen bonds, while blue regions represent longer contacts. researchgate.netacs.org

The Quantum Theory of Atoms in Molecules (AIM) can also be employed to analyze the electron density at bond critical points, providing a rigorous method for characterizing the strength and nature of these non-covalent interactions.

Table 3: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: Based on typical values for organic molecules containing nitro and methoxy groups. researchgate.netacs.org

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~40 - 50% | Represents the largest contribution due to the abundance of hydrogen atoms on the molecular surface. |

| O···H / H···O | ~25 - 35% | Key interactions, including C-H···O hydrogen bonds involving the nitro and ether oxygen atoms. |

| C···H / H···C | ~10 - 20% | Van der Waals contacts between carbon and hydrogen atoms. |

| C···C | ~3 - 7% | Indicative of π–π stacking interactions between benzene rings. |

| Other (O···C, N···H, etc.) | <5% | Minor contributions from other possible atomic contacts. |

Potential Energy Surface (PES) Studies for Reaction Pathways and Molecular Stability

Potential Energy Surface (PES) studies are fundamental to understanding molecular conformations, stability, and the mechanisms of chemical reactions. A PES maps the energy of a molecule as a function of its geometry. researchgate.net By scanning the PES, one can identify energy minima, which correspond to stable isomers or conformers, and saddle points, which represent transition states between these minima.

1 Methoxymethyl 3 Nitrobenzene As a Synthetic Building Block and Derivatization Strategies

Role as a Versatile Synthetic Scaffold in Organic Synthesis

1-(Methoxymethyl)-3-nitrobenzene serves as a versatile synthetic scaffold due to the distinct chemical properties conferred by its substituents. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position (C5). chemguide.co.ukbritannica.comnih.gov Conversely, the methoxymethyl group, while weakly activating, can influence the reactivity of the benzylic position and can be chemically modified or cleaved under specific conditions.

The nitro group itself is a synthetic linchpin, readily convertible to a variety of other functional groups. For instance, reduction of the nitro group provides access to the corresponding aniline, a key precursor for the synthesis of amides, sulfonamides, and various heterocyclic systems. libretexts.org This transformation dramatically alters the electronic properties of the aromatic ring, converting the deactivating nitro group into a strongly activating amino group, which directs subsequent electrophilic substitutions to the ortho and para positions.

The methoxymethyl ether at the benzylic position offers another point of synthetic diversification. It can function as a protecting group for a benzyl (B1604629) alcohol, stable to a range of reaction conditions but cleavable under acidic or specific oxidative/reductive conditions. chemistrytalk.orglibretexts.orgwikipedia.org This allows for reactions to be performed on other parts of the molecule without affecting the benzylic hydroxyl group.

Strategies for Selective Functionalization and Derivatization

The presence of two distinct functional groups on the aromatic ring of this compound allows for highly selective and regiocontrolled derivatization strategies.

The directing effects of the nitro and methoxymethyl groups govern the regioselectivity of further substitutions on the aromatic ring.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the ring towards nucleophilic aromatic substitution (SNA_r_), particularly at positions ortho and para to the nitro group (C2 and C4). While the methoxymethyl group is not a typical leaving group, derivatization at the benzylic position could introduce functionalities amenable to substitution.

Functionalization following Nitro Group Reduction: Reduction of the nitro group to an amine dramatically changes the directing effects. The resulting 3-(methoxymethyl)aniline (B1338725) will direct incoming electrophiles to the ortho and para positions relative to the amino group (C2, C4, and C6), allowing for a different set of substitution patterns.

A hypothetical reaction scheme illustrating these principles is presented below:

| Starting Material | Reagents and Conditions | Major Product(s) | Reaction Type |

| This compound | HNO₃, H₂SO₄ | 1-(Methoxymethyl)-3,5-dinitrobenzene | Electrophilic Aromatic Substitution |

| This compound | Sn, HCl | 3-(Methoxymethyl)aniline | Reduction of Nitro Group |

| 3-(Methoxymethyl)aniline | Br₂, FeBr₃ | 2-Bromo-3-(methoxymethyl)aniline and 4-Bromo-3-(methoxymethyl)aniline | Electrophilic Aromatic Substitution |

The methoxymethyl (MOM) ether in this compound can be viewed as a protected form of 3-nitrobenzyl alcohol. The MOM group is a common protecting group for alcohols due to its stability under a wide range of conditions, including basic, nucleophilic, and many oxidative and reductive environments. chemistrytalk.orglibretexts.orgwikipedia.org It is typically cleaved under acidic conditions. chemistryconnected.com

In a multi-step synthesis, the MOM group can protect the benzylic alcohol while transformations are carried out on the nitro group or the aromatic ring. For instance, the nitro group could be reduced to an amine, which is then elaborated into a more complex functionality. Subsequently, the MOM group can be removed to liberate the benzylic alcohol for further reactions.

Alternatively, the entire 3-nitrobenzyl group can act as a protecting group for other functionalities, such as amides and ethers. The nitrobenzyl group can be cleaved under reductive conditions or, in some cases, photolytically. nih.govresearchgate.net

| Protecting Group | Protected Functionality | Typical Protection Conditions | Typical Deprotection Conditions |

| Methoxymethyl (MOM) | Alcohol | MOM-Cl, base | Acid (e.g., HCl, TFA) |

| 3-Nitrobenzyl | Amide, Ether | 3-Nitrobenzyl bromide, base | Reduction (e.g., H₂, Pd/C), Photolysis |

Modern synthetic methodologies allow for the introduction of a wide array of functional groups that can significantly modulate the biological activity of a molecule.

Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov While direct trifluoromethylation of an unactivated aromatic ring is challenging, methods exist for the trifluoromethylation of aryl halides or diazonium salts. Therefore, conversion of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction with a trifluoromethyl source, could be a viable strategy to introduce a CF₃ group.

Cyanomethylation: The cyanomethyl group (CH₂CN) is a versatile synthon that can be converted into carboxylic acids, amines, and other functionalities. Direct cyanomethylation of nitroaromatics at the ortho or para positions to the nitro group has been reported. This suggests that this compound could potentially undergo cyanomethylation at the C2, C4, or C6 positions, providing a handle for further synthetic elaboration.

Development of Libraries of Analogues for Structure-Activity Relationship (SAR) Studies

This compound is an excellent scaffold for the generation of compound libraries for structure-activity relationship (SAR) studies. nih.gov Combinatorial chemistry approaches can be employed to systematically modify different parts of the molecule to probe the effect of these changes on biological activity. researchgate.net

The key points of diversification on the this compound scaffold include:

The Nitro Group: This can be reduced to an amine and then acylated, sulfonated, or used in the formation of heterocycles to generate a wide array of analogues.

The Aromatic Ring: The positions activated or deactivated by the existing substituents can be functionalized with various groups (e.g., halogens, alkyls, alkoxys) to explore the steric and electronic requirements for activity.

The Methoxymethyl Group: The benzylic position can be further functionalized after deprotection of the MOM ether. For instance, the resulting alcohol can be converted to esters, ethers, or other functionalities.

A representative library design based on this scaffold could involve the parallel synthesis of compounds with variations at these three key positions. For example, a library could be constructed by first reducing the nitro group, then acylating the resulting amine with a diverse set of carboxylic acids, and finally, modifying the benzylic position. Such a library would provide valuable data for understanding the SAR of a particular biological target. acs.orgnih.govnih.gov

Below is a hypothetical table illustrating a subset of a compound library that could be generated from this compound for SAR studies.

| Compound ID | R¹ (at C3) | R² (at C5) | R³ (at benzylic position) |

| A-001 | -NH-CO-CH₃ | -H | -OCH₃ |

| A-002 | -NH-CO-Ph | -H | -OCH₃ |

| A-003 | -NH-SO₂-CH₃ | -H | -OCH₃ |

| B-001 | -NH₂ | -Br | -OCH₃ |

| B-002 | -NH₂ | -Cl | -OCH₃ |

| C-001 | -NH-CO-CH₃ | -H | -OH |

| C-002 | -NH-CO-CH₃ | -H | -O-CO-CH₃ |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of nitroaromatic compounds and their subsequent transformations are cornerstones of chemical manufacturing. However, traditional methods often rely on harsh conditions and generate significant waste. Future research will undoubtedly focus on greener and more efficient synthetic routes.

Continuous Flow Chemistry : Batch nitration processes are notoriously exothermic and can pose safety risks. Continuous flow microreactor systems offer superior heat and mass transfer, enabling safer and more controlled reactions. bohrium.comnih.gov Future studies could develop an integrated, multi-step flow synthesis for 1-(Methoxymethyl)-3-nitrobenzene and its derivatives, from the initial nitration to subsequent reductions or functionalizations, improving safety, yield, and scalability. bohrium.comnih.govacs.org

Photocatalysis and Electrocatalysis : Visible-light photocatalysis is an emerging green technology for driving chemical transformations. Research into the selective photoreduction of the nitro group in compounds like this compound using novel photocatalysts could provide a highly chemoselective and environmentally benign pathway to anilines or intermediate products like azoxybenzenes. rsc.orgrsc.org

Advanced Catalytic Systems : There is a continuous drive to develop more efficient and sustainable catalysts for nitroarene reduction. This includes using non-precious metal catalysts, metal-free systems like H2O2-treated activated carbon, or nanocatalysts that operate under mild conditions (e.g., room temperature, aqueous media). researchgate.netconicet.gov.arnih.gov A new method using a Mo(VI) catalyst with pinacol (B44631) as a non-toxic reducing agent exemplifies this trend, offering high selectivity and generating only environmentally friendly byproducts like water and acetone. innoget.com

In-depth Mechanistic Investigations of Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. The transformations of this compound provide a rich field for such investigations.

Reductive Functionalization : The reduction of a nitro group to an amine often proceeds through nitroso and hydroxylamine (B1172632) intermediates. uic.eduacs.org Detailed mechanistic studies, employing techniques like kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, can unravel the complex pathways of these transformations. acs.org Investigating how the methoxymethyl substituent influences the stability and reactivity of these intermediates is a key research question.

Novel Transformation Pathways : Beyond simple reduction, nitroarenes can undergo fascinating and synthetically useful reactions. rsc.org Future research could focus on the mechanisms of denitrative cross-coupling (where the nitro group acts as a leaving group), skeletal editing of the aromatic ring via nitrene intermediates, or using the nitro group as an internal oxidant. rsc.orgnih.gov Understanding these pathways is essential for harnessing the full synthetic potential of the nitro group.

Acidity-Dependent Reactions : The course of some reactions involving aromatic amines, the reduced form of nitroarenes, can be highly dependent on reaction conditions like acidity. nih.govresearchgate.net Mechanistic studies could explore how pH and catalysts control the outcome of reactions involving derivatives of this compound, potentially leading to switchable reactivity.

Advanced Integration of Computational and Experimental Research

The synergy between computational modeling and experimental work has become a powerful engine for chemical discovery. This integrated approach is particularly valuable for predicting and understanding the behavior of functionalized molecules.

Predictive Modeling : Density Functional Theory (DFT) and other computational methods can predict molecular properties and reaction energetics. aip.org For substituted nitrobenzenes, DFT has been used to study decomposition pathways, the influence of substituents on C-NO2 bond energy, and electronic structure. nih.govacs.orgacs.org Such studies on this compound could predict its thermal stability, reactivity hotspots, and spectroscopic characteristics, guiding experimental design.

Mechanism Elucidation : Computational chemistry is instrumental in mapping complex reaction landscapes, identifying transition states, and evaluating competing mechanistic pathways that may be difficult to observe experimentally. nih.govacs.org Combining femtosecond time-resolved mass spectrometry with computational chemistry, for instance, can provide profound insights into the dissociation dynamics of nitroaromatic radical cations, which are relevant to materials science and energetic materials. vcu.edu

Designing for Function : By modeling the interaction between molecules, computational studies can help design materials for specific purposes. For example, DFT calculations are used to assess the potential of melanin-based polymers for detecting nitroaromatic compounds by evaluating their electronic and optical responses upon interaction. acs.org This approach could be used to screen potential applications for polymers derived from this compound.

Exploration of Novel Chemical Reactivities and Applications

The nitro group is increasingly recognized as a versatile functional handle rather than just a precursor to an amine. nih.gov This opens up new avenues for the application of this compound.

Radical Reactions : The chemistry of nitro-involved radicals has seen significant progress, providing efficient routes to various functional groups and heterocyclic systems. rsc.org Exploring the participation of this compound in radical-initiated pathways could lead to the synthesis of complex molecular architectures.

Nitro Group as a Directing Group and Leaving Group : The strong electron-withdrawing nature of the nitro group can be exploited in nucleophilic aromatic substitution. nih.gov Furthermore, its ability to act as a leaving group in transition-metal-catalyzed cross-coupling reactions (denitrative coupling) provides a powerful tool for C-C, C-N, and C-O bond formation, offering an alternative to traditional methods using haloarenes. nih.gov

In Situ Generation of Reactive Intermediates : The controlled reduction of nitroarenes can generate highly reactive nitrosoarene intermediates in situ. uic.edu These intermediates can participate in a variety of bond-forming reactions, including cycloadditions and ene-reactions, to build complex nitrogen-containing heterocycles. uic.edu Applying these methodologies to this compound could provide rapid access to novel compound libraries.

Role in the Synthesis of Advanced Materials and Devices

Functionalized nitroaromatics are valuable building blocks for materials with tailored electronic, optical, and physical properties.

Organic Semiconductors : While the nitro group has been historically underutilized in organic electronics, recent studies have explored nitro-functionalized compounds as n-type organic semiconductors. bohrium.com The strong electron-withdrawing nature of the nitro group can effectively lower the LUMO energy level, which is crucial for electron transport. bohrium.com The monomer this compound, or its derivatives, could be investigated for the synthesis of novel n-type polymers for use in organic field-effect transistors (OFETs).

Functional Polymers and Sensors : After reduction to the corresponding amine, 1-(methoxymethyl)-3-aminobenzene can be used as a monomer for polycondensation reactions to create functional polymers like polyamides or polyimides. The methoxymethyl group could enhance solubility and processability or be cleaved post-polymerization to unmask a hydroxyl group for further functionalization or to modulate material properties such as hydrogen bonding. Furthermore, polymers containing nitroaromatic units are being explored for the fluorescence-based sensing of explosives. mdpi.combohrium.com

Chemiresistive Sensors : Hybrid materials based on conducting polymers, carbon nanotubes, or metal-organic frameworks are being developed as chemiresistive sensors for nitroaromatic compounds, which are important environmental pollutants and components of explosives. mdpi.com Derivatives of this compound could be incorporated into these sensor platforms to tune their selectivity and sensitivity.

Interactive Data Tables

Table 1: Future Research Focus for this compound

| Research Avenue | Key Focus Areas | Relevant Techniques & Methodologies |

| Sustainable Synthesis | Safer nitration/reduction, waste reduction, improved efficiency. | Continuous flow chemistry, photocatalysis, novel heterogeneous/homogeneous catalysts, green solvents. |

| Mechanistic Investigations | Elucidation of reaction pathways, identification of intermediates. | Kinetics, isotopic labeling, EPR spectroscopy, mass spectrometry, in situ monitoring. |

| Computational & Experimental Integration | Prediction of properties, guiding experiments, understanding dynamics. | Density Functional Theory (DFT), Ab Initio Molecular Dynamics (AIMD), femtosecond time-resolved spectroscopy. |

| Novel Reactivity | Exploring the nitro group beyond reduction. | Denitrative cross-coupling, radical-initiated transformations, generation of reactive intermediates (e.g., nitrosoarenes). |

| Advanced Materials | Creation of functional materials and devices. | Polymerization (polycondensation), electropolymerization, synthesis of organic semiconductors and sensor materials. |

常见问题

Q. What are the optimal reaction conditions for synthesizing 1-(Methoxymethyl)-3-nitrobenzene with high yield?

- Methodological Answer : Synthesis optimization involves controlling variables such as temperature, solvent polarity, and catalyst selection. For example, Williamson ether synthesis can be adapted by reacting 3-nitrobenzyl bromide with sodium methoxide in a polar aprotic solvent (e.g., DMF). Graduate-level protocols achieved yields >95% under reflux (110–120°C) with rigorous exclusion of moisture, while undergraduate yields (39–89%) highlight the impact of technique and parameter precision .

Q. Which analytical techniques are most effective in confirming the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies methoxymethyl (-CH2OCH3) and nitro (-NO2) groups via characteristic shifts (e.g., δ ~3.3 ppm for OCH3). High-Performance Liquid Chromatography (HPLC) quantifies purity (>99%), while IR spectroscopy confirms functional groups (e.g., nitro stretch at ~1520 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z 181 for C8H9NO3) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and ethanol for residue cleanup .

Advanced Research Questions

Q. How does the choice of solvent influence the selectivity of this compound in multi-step organic reactions?

- Methodological Answer : Polar aprotic solvents (e.g., 1-(trifluoromethyl)-3-nitrobenzene) enhance solubility of nitroaromatic intermediates, favoring nucleophilic substitutions. In actinide extraction studies, such solvents improved distribution ratios (DPu) for Pu(IV) by stabilizing ligand-metal complexes. Solvent polarity also mitigates side reactions (e.g., hydrolysis) in methoxymethyl group retention .

Q. What mechanisms explain the role of this compound derivatives in enhancing actinide extraction efficiency?

- Methodological Answer : The methoxymethyl group increases ligand solubility in non-polar solvents, facilitating coordination with tetravalent actinides (e.g., Pu⁴⁺). Density Functional Theory (DFT) studies suggest electron-withdrawing nitro groups stabilize charge-transfer complexes. Extraction efficiency peaks at ~4 M HNO3, where ligand protonation competes with metal coordination .

Q. How do structural modifications of this compound affect its interaction with biological targets in pharmacological studies?

- Methodological Answer : Substituent position (e.g., meta vs. para) alters steric and electronic profiles. For example, 3-nitrobenzamide derivatives exhibit stronger enzyme inhibition due to nitro group orientation in binding pockets. In vitro assays (e.g., kinase inhibition) combined with molecular docking reveal structure-activity relationships (SARs) critical for drug design .

Key Research Findings

- Synthesis : Graduate protocols achieve near-quantitative yields via strict moisture control and reflux conditions .

- Applications : Nitroaromatic derivatives enhance actinide separation in nuclear waste treatment, with DPu >100 at optimal acidity .

- Biological Relevance : Structural analogs show promise in targeting enzymes involved in inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。